
Apoptosis Induction Assay Using (Asp)2-
Rhodamine 110: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B10783023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue

homeostasis, embryonic development, and the elimination of damaged or infected cells.

Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer,

autoimmune disorders, and neurodegenerative diseases. A hallmark of apoptosis is the

activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a

key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to

the characteristic morphological and biochemical changes of apoptosis.

The (Asp)2-Rhodamine 110 assay provides a sensitive and specific method for detecting

caspase activity, primarily that of caspase-3 and -7, in live cells or cell lysates. This fluorogenic

substrate, Rhodamine 110, bis-(L-aspartic acid amide), is a non-fluorescent molecule that,

upon cleavage by active caspases at the aspartic acid residues, releases the highly fluorescent

Rhodamine 110. The resulting fluorescence intensity is directly proportional to the amount of

active caspase-3/7, providing a quantitative measure of apoptosis induction.

This document provides detailed application notes and protocols for performing apoptosis

induction assays using (Asp)2-Rhodamine 110 with various detection platforms, including

microplate readers, flow cytometry, and fluorescence microscopy.
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Principle of the Assay
The (Asp)2-Rhodamine 110 substrate is a bisamide derivative of the Rhodamine 110

fluorophore.[1] In its intact form, the fluorescence of Rhodamine 110 is quenched. Active

caspases, particularly caspase-3 and -7, recognize and cleave the peptide bond after the

aspartic acid residue.[2][3] This enzymatic cleavage occurs in a two-step process, first yielding

a monoamide intermediate and then the free Rhodamine 110, which exhibits a strong green

fluorescence with excitation and emission maxima of approximately 496 nm and 520 nm,

respectively.[3][4] This significant increase in fluorescence provides a robust signal for

detecting caspase activity.

Data Presentation
Table 1: Dose-Response of Staurosporine-Induced
Caspase-3 Activity in Jurkat Cells (Microplate Assay)

Staurosporine
Concentration (µM)

Average
Fluorescence
Intensity (RFU)

Standard Deviation
Fold Increase over
Control

0 (Control) 150 15 1.0

0.1 450 35 3.0

0.5 1200 98 8.0

1.0 2500 180 16.7

2.0 3800 250 25.3

5.0 4200 310 28.0

Data are representative and may vary depending on cell type, assay conditions, and

instrumentation.

Table 2: Time-Course of Staurosporine-Induced
Caspase-3 Activity in HeLa Cells (Microplate Assay)
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Time after Staurosporine
(1 µM) Addition (hours)

Average Fluorescence
Intensity (RFU)

Standard Deviation

0 200 20

1 550 45

2 1500 120

3 3200 280

4 4500 350

6 4800 390

Data are representative and may vary depending on cell type and assay conditions.

Table 3: Flow Cytometry Analysis of Apoptosis in Jurkat
Cells Treated with Camptothecin

Treatment
% Viable Cells
(Annexin V- / PI-)

% Early Apoptotic
Cells (Annexin V+ /
PI-)

% Late
Apoptotic/Necrotic
Cells (Annexin V+ /
PI+)

Control (Untreated) 95.2 3.1 1.7

Camptothecin (4 µM,

4h)
45.8 42.5 11.7

Camptothecin + Z-

DEVD-FMK (20 µM)
88.9 8.3 2.8

Data are representative and demonstrate the use of a caspase inhibitor to confirm caspase-

dependent apoptosis.

Experimental Protocols
Materials and Reagents

(Asp)2-Rhodamine 110 substrate (lyophilized powder)
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DMSO (anhydrous)

Cell culture medium appropriate for the cell line

Phosphate-Buffered Saline (PBS), pH 7.4

Apoptosis inducer (e.g., Staurosporine, Camptothecin)

Caspase inhibitor (e.g., Z-DEVD-FMK) (for control experiments)

Black, clear-bottom 96-well microplates (for microplate reader assays)

Flow cytometry tubes

Glass slides and coverslips (for microscopy)

Cell lysis buffer (for lysate assays)

Propidium Iodide (PI) solution (for flow cytometry)

Annexin V-FITC (for flow cytometry)

Binding Buffer (for Annexin V staining)

Preparation of Reagents
(Asp)2-Rhodamine 110 Stock Solution (10 mM): Dissolve the lyophilized powder in

anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C,

protected from light.

Apoptosis Inducer Stock Solution: Prepare a stock solution of the apoptosis inducer (e.g., 1

mM Staurosporine in DMSO). Store at -20°C.

Caspase Inhibitor Stock Solution: Prepare a stock solution of the caspase inhibitor (e.g., 20

mM Z-DEVD-FMK in DMSO). Store at -20°C.

Protocol 1: Microplate-Based Assay for Caspase-3/7
Activity in Whole Cells
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This protocol is suitable for high-throughput screening of apoptosis inducers and inhibitors.

1. Cell Seeding: a. Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5

x 10⁴ cells per well in 100 µL of culture medium. b. Incubate the plate at 37°C in a humidified

atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Induction of Apoptosis: a. Prepare serial dilutions of the apoptosis inducer in culture medium.

b. Add the desired concentrations of the apoptosis inducer to the wells. Include a vehicle

control (e.g., DMSO) for untreated cells. c. For inhibitor studies, pre-incubate the cells with the

caspase inhibitor (e.g., 20 µM Z-DEVD-FMK) for 1 hour before adding the apoptosis inducer. d.

Incubate the plate for the desired period (e.g., 2-6 hours) at 37°C.

3. Caspase Activity Measurement: a. Prepare a 2X working solution of (Asp)2-Rhodamine 110
by diluting the 10 mM stock solution in culture medium to a final concentration of 20 µM. b. Add

100 µL of the 2X substrate working solution to each well, resulting in a final concentration of 10

µM. c. Incubate the plate at 37°C for 30-60 minutes, protected from light. d. Measure the

fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at

~520 nm.

4. Data Analysis: a. Subtract the background fluorescence (wells with medium and substrate

only) from all readings. b. Plot the fluorescence intensity against the concentration of the

apoptosis inducer to generate a dose-response curve. c. Calculate the fold increase in caspase

activity by dividing the fluorescence of treated samples by the fluorescence of the control

samples.

Protocol 2: Flow Cytometry Assay for Apoptosis
Detection
This protocol allows for the analysis of apoptosis at the single-cell level and can be combined

with other markers like Propidium Iodide (PI) to distinguish between apoptotic and necrotic

cells.

1. Cell Treatment: a. Seed cells in a 6-well plate or T-25 flask and treat with the apoptosis

inducer as described in Protocol 1.
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2. Cell Harvesting and Staining: a. Harvest the cells by centrifugation (for suspension cells) or

trypsinization followed by centrifugation (for adherent cells). b. Wash the cell pellet once with

cold PBS. c. Resuspend the cells in 100 µL of fresh culture medium or PBS. d. Add (Asp)2-
Rhodamine 110 to a final concentration of 10 µM. e. Incubate for 30 minutes at 37°C,

protected from light. f. (Optional) For co-staining, add PI to a final concentration of 1 µg/mL

and/or Annexin V-FITC according to the manufacturer's protocol.[4] g. Add 400 µL of PBS or

Binding Buffer to each tube.

3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use the green

fluorescence channel (e.g., FL1) to detect Rhodamine 110 fluorescence. c. If using PI, use the

red fluorescence channel (e.g., FL3) to detect PI-positive (necrotic) cells. d. Set up appropriate

gates to quantify the percentage of apoptotic cells (Rhodamine 110 positive, PI negative).

Protocol 3: Fluorescence Microscopy for
Visualization of Caspase Activity
This protocol enables the visualization of caspase activation within individual cells.

1. Cell Preparation and Treatment: a. Seed cells on glass coverslips in a 24-well plate and

allow them to adhere. b. Treat the cells with the apoptosis inducer as described in Protocol 1.

2. Staining: a. After treatment, wash the cells twice with PBS. b. Add culture medium containing

10 µM (Asp)2-Rhodamine 110 to the cells. c. Incubate for 30 minutes at 37°C, protected from

light. d. (Optional) For nuclear counterstaining, add a cell-permeable DNA dye like Hoechst

33342. e. Wash the cells three times with PBS.

3. Imaging: a. Mount the coverslips on glass slides. b. Visualize the cells using a fluorescence

microscope equipped with a filter set appropriate for FITC/GFP (for Rhodamine 110) and DAPI

(for Hoechst). c. Apoptotic cells will exhibit bright green fluorescence in the cytoplasm.[5]

Mandatory Visualizations
Apoptosis Signaling Pathway
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Caption: Major pathways of caspase activation leading to apoptosis.

Experimental Workflow for Microplate Assay
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Caption: Workflow for the microplate-based caspase activity assay.

Mechanism of (Asp)2-Rhodamine 110 Activation
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Caption: Stepwise activation of (Asp)2-Rhodamine 110 by caspases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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